4-Methylthiazole-5-carboxylic acid

Vue d'ensemble

Description

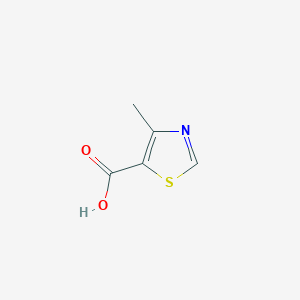

4-Methylthiazole-5-carboxylic acid is an aromatic carboxylic acid and a member of the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methylthiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . Another method includes the reaction of 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid with cadmium nitrate or manganese nitrate to form coordination compounds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-Methylthiazole-5-carboxaldehyde.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions at different positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.

Major Products

Major products formed from these reactions include 4-Methylthiazole-5-carboxaldehyde, 4-Methylthiazole-5-carboxylate esters, and various substituted thiazole derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antidiabetic Properties

Recent studies have highlighted the potential of MTC derivatives in managing diabetes. A notable example is the compound 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD), which has shown promising results in ameliorating insulin sensitivity and hyperlipidemia in diabetic models. In a study involving streptozotocin-induced diabetic rats, NDTD administration resulted in significant reductions in serum glucose levels, lipid profiles, and markers of oxidative stress. Histopathological examinations confirmed the protective effects on pancreatic islets and liver tissue, suggesting its potential as a therapeutic candidate for Type 2 Diabetes Mellitus (T2DM) .

Antiviral Activity

MTC derivatives have also been investigated for their antiviral properties. A study synthesized various analogs of MTC and evaluated their efficacy against viral infections. One compound demonstrated an enhanced antiviral activity with an effective concentration (EC50) significantly lower than that of its parent compound, indicating that structural modifications can improve therapeutic indices while reducing cytotoxicity .

Xanthine Oxidase Inhibition

Another area of interest is the inhibition of xanthine oxidase, an enzyme involved in uric acid production. Derivatives of MTC have been studied for their ability to inhibit this enzyme effectively, with some compounds showing over 60% inhibition in serum uric acid levels in vivo. This suggests potential applications in treating gout and related disorders .

Agricultural Applications

Animal Feed Additives

MTC has been explored as an additive in animal feed due to its antibacterial properties. Research indicates that incorporating MTC into poultry diets can enhance feed palatability and improve immune responses, thereby reducing morbidity rates among livestock. This application underscores the compound's utility beyond human health, contributing to agricultural productivity .

Cosmetic Formulations

The antibacterial properties of MTC derivatives also lend themselves to cosmetic applications. Formulations containing MTC have been developed to serve as antiseptic agents in skin care products, potentially reducing the need for additional preservatives and enhancing product efficacy for sensitive skin types .

Synthesis and Chemical Properties

The synthesis of MTC involves several methods that highlight its versatility and adaptability for various applications. For instance, eco-friendly approaches have been developed that utilize thionyl chloride for the preparation of MTC derivatives, ensuring higher yields while minimizing environmental impact .

Data Tables

Mécanisme D'action

The mechanism of action of 4-Methylthiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. In the case of its antimicrobial properties, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparaison Avec Des Composés Similaires

4-Methylthiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

2-Bromo-4-methylthiazole-5-carboxylic acid: This compound has similar structural features but includes a bromine atom, which can alter its reactivity and biological activity.

Thiazole-5-carboxylic acid: Lacks the methyl group at the 4-position, which can affect its chemical properties and applications.

Activité Biologique

4-Methylthiazole-5-carboxylic acid (MTC) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a thiazole derivative characterized by a methyl group at the 4-position and a carboxylic acid functional group at the 5-position. Its molecular formula is C6H6N2O2S, and it has been synthesized through various methods, including reactions involving thiazole derivatives and carboxylic acid precursors.

1. Anti-Cancer Activity

Recent studies have highlighted the potential of MTC and its derivatives as anti-cancer agents. For instance, a series of novel MTC derivatives were synthesized and evaluated for their anti-breast cancer activity against MDA-MB-231 cell lines. The derivatives exhibited significant cytotoxic effects, with some compounds demonstrating IC50 values in the low micromolar range. Notably, compounds derived from MTC showed promising inhibition of mucin onco proteins, which are implicated in breast cancer progression .

Table 1: Anti-Cancer Activity of MTC Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| MTC | 15 | MDA-MB-231 |

| Derivative 3b | 10 | MDA-MB-231 |

| Derivative 3d | 8 | MDA-MB-231 |

2. Anti-Diabetic Effects

MTC has shown potential in ameliorating conditions associated with Type 2 Diabetes Mellitus (T2DM). A study demonstrated that a derivative of MTC significantly improved insulin sensitivity and reduced hyperlipidemia in streptozotocin-induced diabetic rats. The compound was found to decrease serum glucose levels and improve lipid profiles by reducing triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) .

Table 2: Effects of MTC on Diabetic Parameters

| Parameter | Control Group | MTC Treatment Group |

|---|---|---|

| Serum Glucose (mg/dL) | 250 | 150 |

| TG (mg/dL) | 300 | 150 |

| LDL-C (mg/dL) | 200 | 100 |

| HDL-C (mg/dL) | 40 | 60 |

3. Neuroprotective Potential

Research has also explored the neuroprotective effects of thiazole derivatives, including MTC, particularly in relation to AMPA receptors. Some studies suggest that certain thiazole compounds can act as negative allosteric modulators of AMPA receptors, potentially offering protective effects against excitotoxicity associated with neurodegenerative diseases .

The biological activities of MTC can be attributed to several mechanisms:

- Antioxidant Activity : MTC has demonstrated significant antioxidant properties, which help mitigate oxidative stress—a key factor in various diseases, including cancer and diabetes.

- Anti-inflammatory Effects : The compound has been shown to reduce levels of pro-inflammatory cytokines in animal models, suggesting a role in modulating inflammatory responses .

- Enzyme Inhibition : Some studies indicate that derivatives of MTC may inhibit enzymes involved in metabolic pathways related to cancer cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of MTC derivatives:

- A study involving diabetic rats treated with an MTC derivative showed significant improvements in metabolic markers over a four-week treatment period. Histopathological examinations revealed normalization of pancreatic islet morphology and reduced hepatic inflammation .

- In vitro studies on breast cancer cell lines demonstrated that specific MTC derivatives not only inhibited cell viability but also induced apoptosis through mitochondrial pathways .

Propriétés

IUPAC Name |

4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWGSEUMABQEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174452 | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-41-0 | |

| Record name | 4-Methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methylthiazole-5-carboxylic acid?

A1: The molecular formula of this compound is C5H5NO2S, and its molecular weight is 143.17 g/mol.

Q2: How can this compound be structurally characterized?

A2: this compound and its derivatives can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS). [, , ] These techniques provide information about the functional groups, connectivity, and molecular weight of the compound, confirming its structure.

Q3: What is the primary mechanism of action of Febuxostat, a prominent derivative of this compound, and what are its downstream effects?

A3: Febuxostat, also known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, acts as a non-purine selective inhibitor of xanthine oxidase (XO). [] XO is an enzyme involved in the uric acid biosynthesis pathway. By inhibiting XO, Febuxostat reduces the production of uric acid, leading to a decrease in serum uric acid levels. This effect makes Febuxostat a valuable therapeutic agent for treating hyperuricemia and gout. [, ]

Q4: Are there other derivatives of this compound with notable biological activities?

A4: Yes, beyond Febuxostat, several other derivatives of this compound have exhibited a broad spectrum of biological activities. These include:

- Antibacterial and Antifungal Activity: Studies have shown that certain this compound derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. [, , ] Additionally, some derivatives have displayed promising antifungal activity. [, ]

- Anti-tubercular Activity: Specific this compound derivatives, particularly thiazolidinone and azetidinone derivatives, have demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv. []

- Antiplatelet Activity: Derivatives incorporating the this compound moiety have shown potential as antiplatelet agents, suggesting their possible application in managing thrombotic disorders. []

Q5: What are the potential applications of this compound derivatives beyond medicinal chemistry?

A5: this compound derivatives have shown potential in various fields:

- Coordination Chemistry: These compounds can act as ligands in the formation of metal-organic frameworks (MOFs). [, ] MOFs are porous materials with potential applications in gas storage, separation, catalysis, and sensing.

- Dye Chemistry: Certain this compound derivatives have been investigated for their potential as disperse dyes due to their interesting photophysical properties. []

Q6: What are the common synthetic strategies employed for the preparation of this compound derivatives?

A6: Researchers have developed various synthetic routes for this compound derivatives, including:

- Hantzsch Thiazole Synthesis: This classic method involves the reaction of α-haloketones with thioureas or thioamides. []

- Multicomponent Reactions: These reactions allow for the efficient synthesis of diverse thiazole derivatives in a single step by combining three or more reactants. []

- Modifications of Existing Derivatives: Existing this compound derivatives can be further modified through various chemical reactions, such as esterification, amidation, and alkylation, to introduce desired functional groups and modulate their properties. [, , , , ]

Q7: How do structural modifications of this compound impact its biological activity, potency, and selectivity?

A7: Structure-Activity Relationship (SAR) studies have been instrumental in understanding how modifications to the this compound scaffold affect its biological properties. [, , , ]

- Substituents on the Thiazole Ring: Introducing various substituents at the 2-position of the thiazole ring significantly influences the compound's biological activity. For instance, the presence of an aryl group at the 2-position, particularly one substituted with electron-withdrawing groups, often enhances xanthine oxidase inhibitory activity. [, ]

- Modifications at the Carboxylic Acid Group: Converting the carboxylic acid group to esters or amides can modulate the compound's physicochemical properties, affecting its solubility, lipophilicity, and overall pharmacological profile. [, ]

- Introduction of Spacer Groups: Incorporating spacer groups, such as methylene or amine linkers, between the thiazole ring and other aromatic rings can influence the molecule's flexibility and its ability to interact with target proteins, potentially impacting its potency and selectivity. []

Q8: Can you elaborate on the stability and formulation strategies related to this compound and its derivatives?

A8: this compound derivatives can exhibit varying degrees of stability depending on their structure and environmental conditions. Degradation studies have identified potential degradation pathways, such as hydrolysis, oxidation, and dimerization, which can lead to the formation of impurities. [, ] To enhance their stability, solubility, and bioavailability, various formulation strategies have been explored, including:

- Salt Formation: Forming salts with pharmaceutically acceptable acids or bases can improve the compound's solubility and stability. []

- Co-crystallization: Co-crystallizing the compound with suitable co-formers can enhance its physicochemical properties, such as solubility and stability. [, ]

- Drug Delivery Systems: Encapsulating the compound in nanoparticles, liposomes, or other drug delivery systems can improve its stability, control its release, and target it to specific tissues. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.